2-Methylindolin-1-amine

Descripción general

Descripción

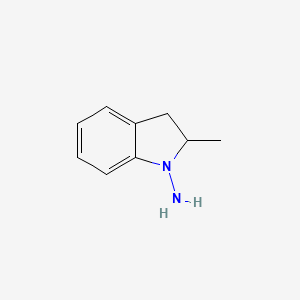

2-Methylindolin-1-amine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . It is a derivative of indoline, characterized by the presence of a methyl group at the second position and an amino group at the first position of the indoline ring. This compound is known for its off-white to light brown solid form and has a melting point of 41°C and a boiling point of approximately 256.9°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolin-1-amine typically involves the reaction of 2-methylindoline with an appropriate amination reagent. One common method is the reductive amination of 2-methylindoline using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Oxidation Reactions

2-Methylindolin-1-amine undergoes oxidation to form indole derivatives. A key study demonstrates its oxidation using alkaline hexacyanoferrate(III) (K₃[Fe(CN)₆]) under basic conditions:

| Reagent/Conditions | Product | Stoichiometry | Key Findings |

|---|---|---|---|

| K₃[Fe(CN)₆] in NaOH | 2-Methylindolin-3-one | 1:2 (substrate:oxidant) | Reaction proceeds via a radical intermediate, confirmed by ESR spectroscopy . |

Mechanism :

-

Initial deprotonation of the amine group under alkaline conditions.

-

Single-electron transfer from the indoline ring to Fe(CN)₆³⁻, generating a radical intermediate.

-

Further oxidation yields 2-methylindolin-3-one as the final product .

Reduction Reactions

The amine group can be reduced to regenerate the parent indoline structure:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| LiAlH₄ in THF | 2-Methylindoline | 85–90% | Requires anhydrous conditions to avoid side reactions. |

Mechanism :

-

Hydride transfer from LiAlH₄ to the protonated amine, breaking the N–H bond and restoring the indoline ring.

Schiff Base Formation

This compound reacts with carbonyl compounds to form imines (Schiff bases), a reaction exploited in medicinal chemistry:

| Aldehyde | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carbaldehyde | Microwave, MeOH/AcOH | N-(Pyrazolylmethylene)-2-methylindolinamine | 58–67% |

Applications :

-

Synthesized Schiff bases show anti-HIV activity (e.g., compound 5j , IC₅₀ = 8.01 µg/mL against HIV-I) .

Nucleophilic Substitution

The primary amine participates in alkylation and acylation:

| Reagent | Product | Conditions |

|---|---|---|

| Acetyl chloride | N-Acetyl derivative | CH₂Cl₂, 0°C, base (e.g., Et₃N) |

| Methyl iodide (excess) | Quaternary ammonium salt | Exhaustive methylation, Ag₂O/H₂O9 |

Condensation with CO₂

In carbon capture applications, this compound reacts with CO₂ to form carbamates:

| Conditions | Product | Mechanistic Insight |

|---|---|---|

| Aqueous or solvent-free | Carbamic acid derivative | Zwitterionic intermediate forms via concerted proton transfer, confirmed by DFT . |

Key Data :

Biological Activity

Derivatives of this compound exhibit pharmacological properties:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Methylindolin-1-amine, with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol, is characterized by a bicyclic structure that includes an indole framework. This structural configuration contributes to its reactivity and versatility in chemical reactions .

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this amine have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, which positions these compounds as potential leads for new anticancer therapies .

2. Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

1. C−H Amination Reactions

this compound plays a crucial role in C−H amination reactions, where it acts as a precursor for synthesizing more complex amine derivatives. These reactions are significant in the development of pharmaceuticals and agrochemicals, as they allow for the introduction of nitrogen functionalities into organic molecules under mild conditions .

2. Synthesis of Indole Derivatives

The compound is also utilized in the synthesis of various indole derivatives through cyclization reactions. These derivatives are important in medicinal chemistry for their diverse biological activities, including anti-inflammatory and antimicrobial properties .

Material Science Applications

1. Development of Nanoparticles

In material science, this compound has been explored for its potential in creating polyphenol-containing nanoparticles. These nanoparticles exhibit antioxidative properties and have applications in drug delivery systems, bioimaging, and therapeutic agents due to their ability to interact with biological molecules effectively .

2. Photophysical Studies

The compound has been investigated for its photophysical properties in electron donor–acceptor complexes. These studies are essential for understanding light-induced reactions that can lead to new synthetic pathways or materials with enhanced optical properties .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Methylindolin-1-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparación Con Compuestos Similares

2-Methylindoline: Lacks the amino group at the first position.

1-Aminoindoline: Lacks the methyl group at the second position.

Indoline: Lacks both the methyl and amino groups.

Comparison: 2-Methylindolin-1-amine is unique due to the presence of both the methyl and amino groups, which confer distinct chemical and biological properties.

Actividad Biológica

Overview

2-Methylindolin-1-amine is a bicyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. Its structure, characterized by an indole moiety, suggests a range of interactions with biological targets, making it a subject of interest in drug discovery and development.

- Molecular Formula : C₉H₁₂N₂

- Molecular Weight : 148.21 g/mol

- CAS Number : 31529-46-1

- Solubility : Soluble in water and organic solvents like methanol and ethanol.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Studies suggest that it may inhibit tumor growth through mechanisms such as:

- Induction of Apoptosis : It promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound can halt the proliferation of cancer cells by interfering with their cell cycle progression .

Neurotransmitter Modulation

This compound has also shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders. It has been evaluated for its binding affinity to various receptors involved in neurotransmitter signaling pathways, suggesting its role as a neuromodulator .

Synthesis and Applications

The synthesis of this compound can be achieved through various chemical reactions, including condensation and substitution reactions. Its applications extend beyond anticancer and neurological uses:

- Drug Development : As an intermediate in synthesizing pharmaceuticals, including Indapamide, a medication for hypertension.

- Fluorescent Probes : It may be incorporated into larger molecules for the development of fluorescent probes used in biological imaging.

Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells demonstrated that treatment with this compound resulted in significant reduction of cell viability. The mechanism was attributed to apoptosis induction and modulation of key signaling pathways involved in cell survival .

Study 2: Neuropharmacological Effects

In another study, the compound was tested for its effects on neurotransmitter release in animal models. Results indicated that it could enhance dopamine release, suggesting potential therapeutic implications for disorders like Parkinson's disease .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Methylindoline | Bicyclic amine | Precursor to this compound |

| Indole | Aromatic heterocycle | Found in many natural compounds; less reactive |

| Tryptamine | Indole derivative | Neurotransmitter; involved in serotonin pathways |

| Methyltryptamine | Indole derivative | Similar biological activity; psychoactive research |

This table highlights the unique aspects of this compound, particularly its specific amine functionality that allows for diverse chemical reactivity and biological interactions.

Propiedades

IUPAC Name |

2-methyl-2,3-dihydroindol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELHZVMLYJGTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953511 | |

| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31529-46-1 | |

| Record name | 1-Amino-2-methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31529-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-methyl-1H-indol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-methyl-1H-indol-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.